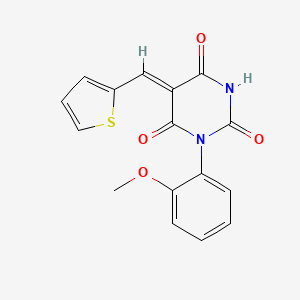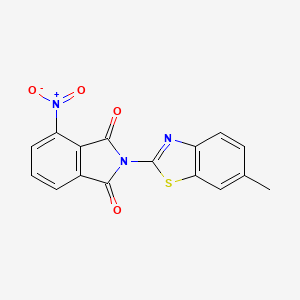![molecular formula C15H21NO2 B4718180 2,6-dimethyl-4-[(2-methylphenyl)acetyl]morpholine](/img/structure/B4718180.png)
2,6-dimethyl-4-[(2-methylphenyl)acetyl]morpholine
Übersicht
Beschreibung
2,6-dimethyl-4-[(2-methylphenyl)acetyl]morpholine, also known as DMAMCL, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields.
Wirkmechanismus
The mechanism of action of 2,6-dimethyl-4-[(2-methylphenyl)acetyl]morpholine is not fully understood, but it is believed to act as an inhibitor of tubulin polymerization, which is essential for cell division. 2,6-dimethyl-4-[(2-methylphenyl)acetyl]morpholine has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of antitumor agents.
Biochemical and Physiological Effects:
2,6-dimethyl-4-[(2-methylphenyl)acetyl]morpholine has been shown to have low toxicity in animal models, with no significant adverse effects observed at doses up to 100 mg/kg. In vitro studies have shown that 2,6-dimethyl-4-[(2-methylphenyl)acetyl]morpholine can induce apoptosis in cancer cells, inhibit tubulin polymerization, and disrupt microtubule dynamics. 2,6-dimethyl-4-[(2-methylphenyl)acetyl]morpholine has also been shown to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-dimethyl-4-[(2-methylphenyl)acetyl]morpholine has several advantages for lab experiments, including its high yield of synthesis, low toxicity, and potential application in various fields. However, 2,6-dimethyl-4-[(2-methylphenyl)acetyl]morpholine has some limitations, including its limited solubility in water and its instability in acidic conditions.
Zukünftige Richtungen
There are several future directions for the study of 2,6-dimethyl-4-[(2-methylphenyl)acetyl]morpholine, including the development of more potent antitumor agents based on 2,6-dimethyl-4-[(2-methylphenyl)acetyl]morpholine, the synthesis of novel compounds using 2,6-dimethyl-4-[(2-methylphenyl)acetyl]morpholine as a reagent, and the investigation of 2,6-dimethyl-4-[(2-methylphenyl)acetyl]morpholine's potential application in the field of materials science. Additionally, further studies are needed to fully understand the mechanism of action of 2,6-dimethyl-4-[(2-methylphenyl)acetyl]morpholine and its potential for clinical use.
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-4-[(2-methylphenyl)acetyl]morpholine has been extensively studied for its potential application in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 2,6-dimethyl-4-[(2-methylphenyl)acetyl]morpholine has been investigated for its potential as an antitumor agent, with promising results in preclinical studies. In organic synthesis, 2,6-dimethyl-4-[(2-methylphenyl)acetyl]morpholine has been used as a reagent for the synthesis of various compounds, including chiral amines and heterocyclic compounds. In materials science, 2,6-dimethyl-4-[(2-methylphenyl)acetyl]morpholine has been used as a precursor for the synthesis of metal-organic frameworks and other porous materials.
Eigenschaften
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-(2-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-6-4-5-7-14(11)8-15(17)16-9-12(2)18-13(3)10-16/h4-7,12-13H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBJARZCHSJAGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199879 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4718102.png)


![5-{[5-(4-bromophenyl)-2-furyl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4718120.png)

![2-{[4-(2-isopropyl-5-methylphenoxy)-2-butyn-1-yl]thio}pyrimidine](/img/structure/B4718125.png)

![2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4718135.png)

![3-{5-[(2,6-dichlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4718160.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B4718168.png)

![4-[3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid](/img/structure/B4718177.png)